molecular formula C13H14O4 B13532236 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13532236
M. Wt: 234.25 g/mol
InChI Key: PDVBBRCHGGBHOT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methoxyphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 4-(4-Hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.

    Reduction: Formation of 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
  • 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-methanol
  • 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-amine

Uniqueness

4-(4-Methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid stands out due to its specific combination of functional groups and bicyclic structure

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-16-9-4-2-8(3-5-9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)

InChI Key

PDVBBRCHGGBHOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

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